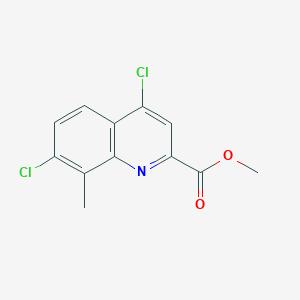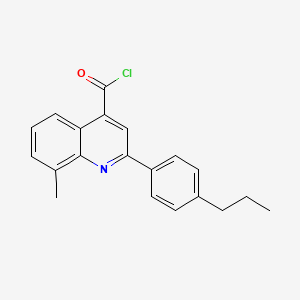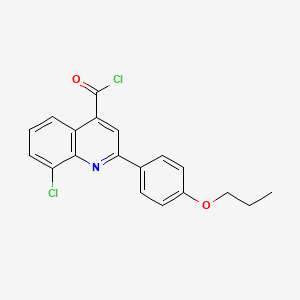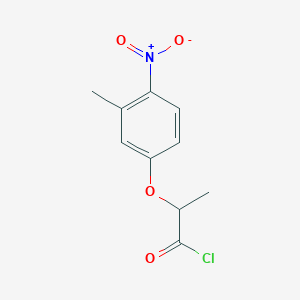
2-(1,1-Difluoroethyl)-1,4-difluorobenzene
Overview
Description
“2-(1,1-Difluoroethyl)-1,4-difluorobenzene” is a chemical compound that contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. It also contains a difluoroethyl group, which is an ethyl group (a two-carbon chain) with two fluorine atoms attached to one of the carbons .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with fluorine atoms at the 1 and 4 positions, and a difluoroethyl group at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its constituent atoms. For example, the presence of fluorine atoms could make the compound relatively stable and unreactive, as fluorine forms strong bonds with carbon .Scientific Research Applications
Synthesis and Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This study presents a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to "2-(1,1-Difluoroethyl)-1,4-difluorobenzene". The synthesis involves cross-coupling reactions and highlights challenges such as the use of palladium and toxic phenylboronic acid, emphasizing the need for safer, more practical synthetic approaches in the production of fluoroalkyl derivatives (Qiu et al., 2009).
Environmental Impact and Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals This review examines the biodegradability of polyfluoroalkyl chemicals, which are structurally similar to "this compound". It focuses on environmental biodegradability studies involving microbial culture, soil, and sediment, providing insights into the degradation pathways and the environmental fate of these compounds (Liu & Avendaño, 2013).
Fluoroalkylation in Aqueous Media
Fluoroalkylation Reactions in Aqueous Media This review highlights the development of fluoroalkylation methods, which are crucial for incorporating fluorinated groups into target molecules. Given the structural similarity, "this compound" could potentially be used in fluoroalkylation reactions, contributing to the synthesis of pharmaceuticals, agrochemicals, and functional materials under environmentally friendly conditions (Song et al., 2018).
Advanced Material Applications
Plastic Scintillators Based on Polymethyl Methacrylate This study explores the use of certain fluoroalkyl derivatives in enhancing the properties of plastic scintillators. Although not directly mentioning "this compound", the research suggests that fluoroalkyl groups can improve the scintillation efficiency, optical transparency, and stability of polymethyl methacrylate-based scintillators, indicating the potential for similar compounds in advanced material applications (Salimgareeva & Kolesov, 2005).
Mechanism of Action
Target of Action
Similar compounds such as 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields .
Mode of Action
It is known that difluoroethylated aromatics can have significant effects on the physical, chemical, and biological properties of organic molecules . The introduction of the difluoroethyl group onto aromatic rings can result in dramatic changes in these properties .
Biochemical Pathways
The introduction of fluorine atoms into organic molecules often results in significant changes in their biochemical behavior .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be influenced by the presence of fluorine atoms .
Result of Action
The introduction of the difluoroethyl group onto aromatic rings can result in significant changes in the physical, chemical, and biological properties of organic molecules .
Action Environment
The properties of similar compounds can be influenced by environmental conditions .
properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWGLQWNDWHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)